Methyl 6-(2-propan-2-yloxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(2-propan-2-yloxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-propan-2-yloxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the propan-2-yloxyethylamino group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ether functionalities.
Reduction: Reduction reactions might target the pyridine ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 6-(2-propan-2-yloxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-hydroxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-(2-methoxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate
Uniqueness
The presence of the propan-2-yloxyethylamino group might confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds. This could make it more suitable for specific applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 6-(2-propan-2-yloxyethylamino)-4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3/c1-8(2)21-5-4-17-11-6-10(13(14,15)16)9(7-18-11)12(19)20-3/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOJPUUOFNNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC1=NC=C(C(=C1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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